4,6-Dinitro-2-methylphenol-3,5-D2

Environmental Analysis Isotope Dilution Mass Spectrometry Method Validation

Select 4,6-Dinitro-2-methylphenol-3,5-D2 as your DNOC analytical internal standard for EPA CLP OLC 03.2 SVOA compliance. Ring-specific deuteration at positions 3,5 delivers a +2 Da mass shift with minimal chromatographic perturbation vs. methyl-labeled analogs. Ideal for environmental, forensic, and food safety LC-MS/MS methods. Available as neat standard or 100 µg/mL acetonitrile solution. Three-year room-temperature stability reduces re-certification overhead.

Molecular Formula C7H6N2O5
Molecular Weight 200.15 g/mol
CAS No. 93951-76-9
Cat. No. B1494340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dinitro-2-methylphenol-3,5-D2
CAS93951-76-9
Molecular FormulaC7H6N2O5
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i2D,3D
InChIKeyZXVONLUNISGICL-PBNXXWCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dinitro-2-methylphenol-3,5-D2 (CAS 93951-76-9): A Deuterated Internal Standard for Environmental and Toxicological Analysis


4,6-Dinitro-2-methylphenol-3,5-D2 (CAS 93951-76-9) is a stable isotope-labeled analog of the nitrophenolic compound 4,6-dinitro-2-methylphenol (DNOC; CAS 534-52-1), where hydrogen atoms at the 3 and 5 positions of the phenol ring are replaced by deuterium [1]. With a molecular weight of 200.15 g/mol and an isotopic enrichment typically ≥98 atom % D, this compound is manufactured exclusively as an analytical internal standard (ISTD) to enable accurate quantification of DNOC residues in complex matrices using mass spectrometry-based detection methods .

Why Generic Substitution Fails for 4,6-Dinitro-2-methylphenol-3,5-D2 in Quantitative LC-MS/MS Workflows


Substituting 4,6-dinitro-2-methylphenol-3,5-D2 with unlabeled DNOC or a structurally dissimilar internal standard in quantitative LC-MS/MS analysis compromises data integrity due to differential ionization efficiency, matrix effect susceptibility, and extraction recovery. While unlabeled DNOC exhibits identical chromatographic retention time, it cannot be distinguished from the native analyte signal, precluding its use as an internal standard [1]. Deuterated analogs with different labeling patterns (e.g., methyl-d3) may exhibit altered chromatographic behavior due to deuterium isotope effects on retention time, which can introduce quantification bias [2][3]. The ring-specific deuteration at positions 3 and 5 in this compound provides a +2 Da mass shift with minimal chromatographic perturbation relative to the native analyte, a critical advantage for accurate isotope dilution mass spectrometry [4].

Quantitative Differentiation Evidence for 4,6-Dinitro-2-methylphenol-3,5-D2 Versus Analogs and Alternatives


Isotopic Enrichment and Mass Spectral Purity: 4,6-Dinitro-2-methylphenol-3,5-D2 vs. Unlabeled DNOC

4,6-Dinitro-2-methylphenol-3,5-D2 is supplied with a certified isotopic enrichment of ≥98 atom % D, as documented in manufacturer certificates of analysis . This high enrichment ensures a minimal contribution from unlabeled DNOC (≤2%) that could otherwise interfere with low-level quantification of native analyte in environmental or biological matrices. Unlabeled DNOC (CAS 534-52-1) contains 0 atom % D and is therefore unsuitable as an internal standard for mass spectrometry-based quantification of DNOC residues .

Environmental Analysis Isotope Dilution Mass Spectrometry Method Validation

Molecular Weight Differential and Mass Spectrometric Resolution: 4,6-Dinitro-2-methylphenol-3,5-D2 vs. Unlabeled DNOC

The incorporation of two deuterium atoms at ring positions 3 and 5 increases the molecular weight of 4,6-dinitro-2-methylphenol-3,5-D2 to 200.15 g/mol, a +2.02 Da mass shift relative to unlabeled DNOC (198.13 g/mol) [1]. This mass differential is sufficient to fully resolve the internal standard signal from the native analyte in both selected ion monitoring (SIM) and multiple reaction monitoring (MRM) modes on single quadrupole and triple quadrupole mass spectrometers [2]. In contrast, unlabeled DNOC produces an identical m/z signal to the target analyte, making it unusable as an internal standard in quantitative MS workflows [3].

LC-MS/MS GC-MS Stable Isotope Labeling

Regulatory Method Alignment: 4,6-Dinitro-2-methylphenol-3,5-D2 Inclusion in EPA OLC 03.2 SVOA Method

4,6-Dinitro-2-methylphenol-3,5-D2 is specifically listed as a deuterated monitoring compound (DMC) in the EPA Contract Laboratory Program (CLP) Statement of Work OLC 03.2 for the analysis of semivolatile organic compounds in aqueous samples [1][2]. This method mandates the use of deuterated monitoring compounds to assess sample-by-sample accuracy and to correct for matrix-induced signal suppression or enhancement. Unlabeled DNOC and deuterated analogs with different labeling patterns (e.g., DNOC-d3) are not listed as acceptable DMCs under this specific EPA method [3].

EPA Method Environmental Monitoring Quality Control

Stability Profile: 4,6-Dinitro-2-methylphenol-3,5-D2 vs. Alternative Deuterated DNOC Analogs

According to manufacturer technical datasheets, 4,6-dinitro-2-methylphenol-3,5-D2 is stable for at least three years when stored under recommended conditions at room temperature, after which re-analysis for chemical purity is advised . This stability profile is comparable to that of other deuterated DNOC analogs such as DNOC-d3 (CAS 1219804-69-9) and DNOC-d5 (ring D2, methyl D3), which are also supplied as neat standards with similar storage recommendations . However, the ring-specific deuteration at positions 3 and 5 may confer slightly greater resistance to hydrogen-deuterium exchange under certain sample preparation conditions compared to methyl-deuterated analogs, although no peer-reviewed comparative stability study was identified in the open literature [1].

Chemical Stability Storage Conditions Shelf Life

Optimal Application Scenarios for 4,6-Dinitro-2-methylphenol-3,5-D2 Based on Differentiating Evidence


EPA-Compliant Environmental Monitoring of DNOC in Water and Soil

Environmental testing laboratories conducting compliance monitoring under EPA Contract Laboratory Program (CLP) protocols should select 4,6-dinitro-2-methylphenol-3,5-D2 as the deuterated monitoring compound for DNOC analysis. The compound's explicit inclusion in the OLC 03.2 SVOA method ensures regulatory acceptance without additional method validation [1]. The +2 Da mass shift and high isotopic enrichment (≥98 atom % D) provide the analytical performance necessary for trace-level quantification in complex aqueous and soil matrices .

Isotope Dilution LC-MS/MS Quantification of DNOC in Biological Fluids for Toxicological Studies

For toxicologists and forensic chemists quantifying DNOC exposure in urine or plasma samples, 4,6-dinitro-2-methylphenol-3,5-D2 is the internal standard of choice. The ring-specific deuteration at positions 3 and 5 minimizes chromatographic separation from the native analyte while providing a +2 Da mass differential sufficient for unambiguous MRM transition selection [1]. This enables accurate correction for matrix effects and extraction losses in biological samples .

Method Development and Validation for Multi-Residue Pesticide Analysis

Analytical chemists developing or validating new LC-MS/MS methods for the simultaneous determination of multiple nitrophenolic pesticides in food or environmental samples can leverage 4,6-dinitro-2-methylphenol-3,5-D2 as a labeled internal standard for DNOC. The compound's high purity and well-documented stability profile support long-term method robustness and inter-laboratory reproducibility [1]. The use of a ring-deuterated standard rather than a methyl-deuterated analog may also reduce the risk of deuterium exchange under certain extraction conditions .

Quality Control and Calibration in High-Throughput Environmental Testing Laboratories

High-throughput environmental testing laboratories requiring consistent, lot-to-lot performance for routine DNOC analysis should standardize on 4,6-dinitro-2-methylphenol-3,5-D2. The compound is available as a neat standard and in pre-formulated solutions (e.g., 100 µg/mL in acetonitrile) from multiple reputable vendors, facilitating ease of integration into automated sample preparation workflows [1]. The three-year stability window at room temperature reduces inventory management complexity and re-certification costs .

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